5-(4-Fluorophenyl)pyridine-2-carbonitrile

Cysteine Protease Inhibitors Cathepsin K Metabolic Stability

Sourcing building blocks for covalent inhibitor programs where scaffold-dependent metabolic liability is a critical concern? 5-(4-Fluorophenyl)pyridine-2-carbonitrile offers a structurally validated solution. - Demonstrated lowest glutathione-dependent thiazoline adduct formation among pyridine, pyrimidine, and pyridazine analogs, reducing off-target covalent binding risk [Local Evidence]. - Predictable reactivity profile supported by comparative SAR with p-tolyl analog, enabling systematic warhead tuning [Local Evidence]. - Commercially available with confirmed purity and rapid shipping; ideal for medicinal chemistry campaigns targeting cathepsin K and CNS-penetrant cysteine protease inhibitors [Local Evidence].

Molecular Formula C12H7FN2
Molecular Weight 198.2
CAS No. 914349-75-0
Cat. No. B592015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)pyridine-2-carbonitrile
CAS914349-75-0
Molecular FormulaC12H7FN2
Molecular Weight198.2
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C=C2)C#N)F
InChIInChI=1S/C12H7FN2/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-6,8H
InChIKeyKALUPEPKKYIXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)pyridine-2-carbonitrile (CAS 914349-75-0): A Fluorinated Pyridine-Nitrile Building Block for Cysteine Protease Inhibitor Development


5-(4-Fluorophenyl)pyridine-2-carbonitrile (5-(4-fluorophenyl)picolinonitrile) is a fluorinated aromatic nitrile (C12H7FN2, MW 198.20) containing a pyridine core substituted at the 2-position with a carbonitrile group and at the 5-position with a 4-fluorophenyl ring [1]. It belongs to a class of heterocyclic nitriles recognized as covalent inhibitors of cysteine proteases, where the nitrile warhead forms a reversible or irreversible bond with the active-site cysteine thiol [2][3]. Its primary evidence-based context is as a comparator in structure-property relationship studies investigating metabolic liability across pyridine, pyrimidine, and pyridazine scaffolds for cathepsin K inhibitor design [2][3].

Why Generic Substitution of 5-(4-Fluorophenyl)pyridine-2-carbonitrile Fails: Divergent Metabolic Fate Across Heterocyclic Scaffolds


In the development of covalent cysteine protease inhibitors, the core heterocycle is not merely a structural scaffold but a key determinant of electrophilicity and metabolic stability. A direct comparative study demonstrated that the pyridine core of 5-(4-fluorophenyl)picolinonitrile confers significantly lower susceptibility to glutathione-dependent metabolism into potentially toxic thiazoline adducts, compared to its pyrimidine and pyridazine analogs [1]. Substituting this compound with a pyrimidine-based analog (e.g., 5-(4-fluorophenyl)pyrimidine-2-carbonitrile) would introduce greater electrophilicity and a higher propensity for off-target covalent binding, undermining the therapeutic window [1]. Therefore, generic selection within this nitrile class without considering the heterocycle-specific metabolic ranking is a high-risk procurement strategy.

Quantitative Evidence Guide: 5-(4-Fluorophenyl)pyridine-2-carbonitrile vs. Closest Analogs for Scientific Selection


Metabolic Susceptibility Ranking: Pyridine Core Confers Lowest Thiazoline Adduct Formation

In a head-to-head comparison of cathepsin K inhibitor scaffolds, 5-(4-fluorophenyl)picolinonitrile (the pyridine series) exhibited the least metabolic activation to thiazoline-containing products in human liver microsomes. The pyrimidine series was the most susceptible, followed by the pyridazine series, with the pyridine series showing the lowest adduct formation [1]. This ranking correlates with computationally modeled electrophilicity, where the pyridine scaffold has the lowest intrinsic reactivity [1].

Cysteine Protease Inhibitors Cathepsin K Metabolic Stability Electrophilicity Drug-Induced Toxicity

Predicted CYP1A2 Inhibition Liability: A Potential Differentiator Among Fluorinated Nitriles

In silico ADME predictions categorize 5-(4-fluorophenyl)picolinonitrile as a 'Yes' for CYP1A2 inhibition, while predicting no inhibition for CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This selective CYP1A2 inhibition profile is not a universal feature of all picolinonitrile analogs and may influence lead optimization strategies where cytochrome P450 interactions are a concern.

Cytochrome P450 Drug-Drug Interaction ADME Prediction CYP1A2 Fluorinated Nitriles

Blood-Brain Barrier Permeability: Predicted CNS Access vs. Non-Fluorinated Analogs

The compound is predicted to be blood-brain barrier (BBB) permeant, with a computed bioavailability score of 0.55 and XLogP3 of 2.6 [1]. This predicted CNS access is a distinct property that may not be shared by all structurally similar picolinonitriles with different 5-position substituents, particularly those with higher polar surface area or lower lipophilicity.

Blood-Brain Barrier CNS Drug Discovery Physicochemical Property Permeability Fluorine Effect

Electrophilicity-Moderating Effect of 4-Fluorophenyl vs. p-Tolyl Substitution on the Pyridine Core

The study by Sinha et al. included both 5-(4-fluorophenyl)picolinonitrile and 5-p-tolylpicolinonitrile, allowing for a direct comparison of the electronic influence of the 4-fluorophenyl vs. p-tolyl group on the overall electrophilicity of the pyridine-carbonitrile scaffold [1]. The presence of the electron-withdrawing fluorine atom decreases the electron density of the aromatic system, which can modulate the reactivity of the nitrile warhead, making it less prone to non-specific nucleophilic attack compared to the electron-donating p-tolyl analog [1].

Structure-Activity Relationship Electrophilicity Substituent Effect Fluorine Chemistry Covalent Inhibitor

High-Value Application Scenarios for 5-(4-Fluorophenyl)pyridine-2-carbonitrile in Drug Discovery Research


Lead Optimization of Cathepsin K Inhibitors with Reduced Metabolic Liability

Based on its demonstrated lowest metabolic thiazoline adduct formation among pyridine, pyrimidine, and pyridazine scaffolds, 5-(4-fluorophenyl)pyridine-2-carbonitrile is the preferred starting scaffold for medicinal chemistry campaigns targeting cathepsin K where minimizing off-target covalent binding and potential hepatotoxicity is a primary objective [1].

Structure-Activity Relationship (SAR) Studies Around the Nitrile Warhead Electrophilicity

The direct comparison with its p-tolyl analog in the same study provides a foundation for SAR expansion, allowing researchers to systematically probe how the 4-fluorophenyl substituent's electron-withdrawing properties fine-tune the nitrile warhead reactivity [1].

CNS-Penetrant Cysteine Protease Inhibitor Development

Leveraging its predicted blood-brain barrier permeability and high GI absorption, this compound is a strategically valuable intermediate for programs targeting CNS diseases where cysteine protease inhibition is implicated, provided the CYP1A2 inhibition liability is managed .

Synthetic Chemistry: A Functionalized Building Block for Fluorinated Heterocycles

As a commercially available fluorinated pyridine-nitrile building block, the compound serves as a versatile intermediate for further synthetic elaboration, including reduction of the nitrile to an amine or its use in cycloaddition reactions to construct more complex kinase or protease inhibitor scaffolds [1].

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